

KCC2 Modulation: A Comparative Guide to Inhibitors and Agonists on Neuronal Firing

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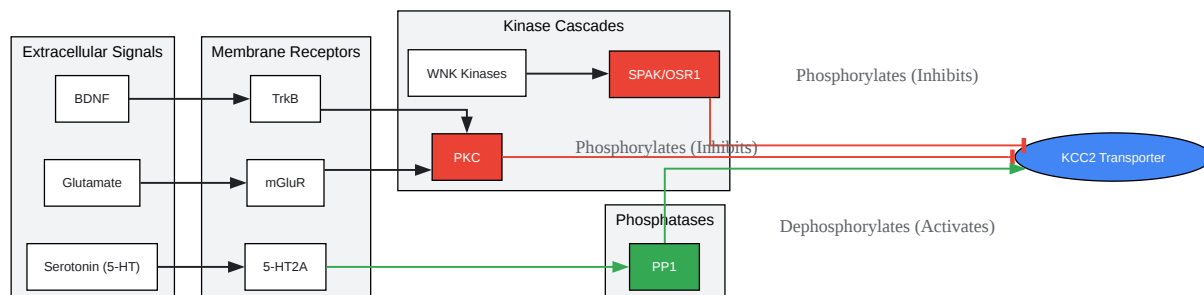
The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific protein critical for fast inhibitory neurotransmission in the mature central nervous system.[1][2][3] By actively extruding chloride ions (Cl⁻) from the neuron, KCC2 establishes a low intracellular Cl⁻ concentration ([Cl⁻]_i).[4][5][6] This low [Cl⁻]_i is fundamental for the hyperpolarizing effect of GABA and glycine, as it allows Cl⁻ influx through GABA-A and glycine receptors, leading to membrane hyperpolarization and inhibition of neuronal firing.[5][7][8][9] In various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and schizophrenia, the function or expression of KCC2 is compromised.[1][9] This leads to an accumulation of intracellular Cl⁻, weakening inhibitory signals and contributing to network hyperexcitability.

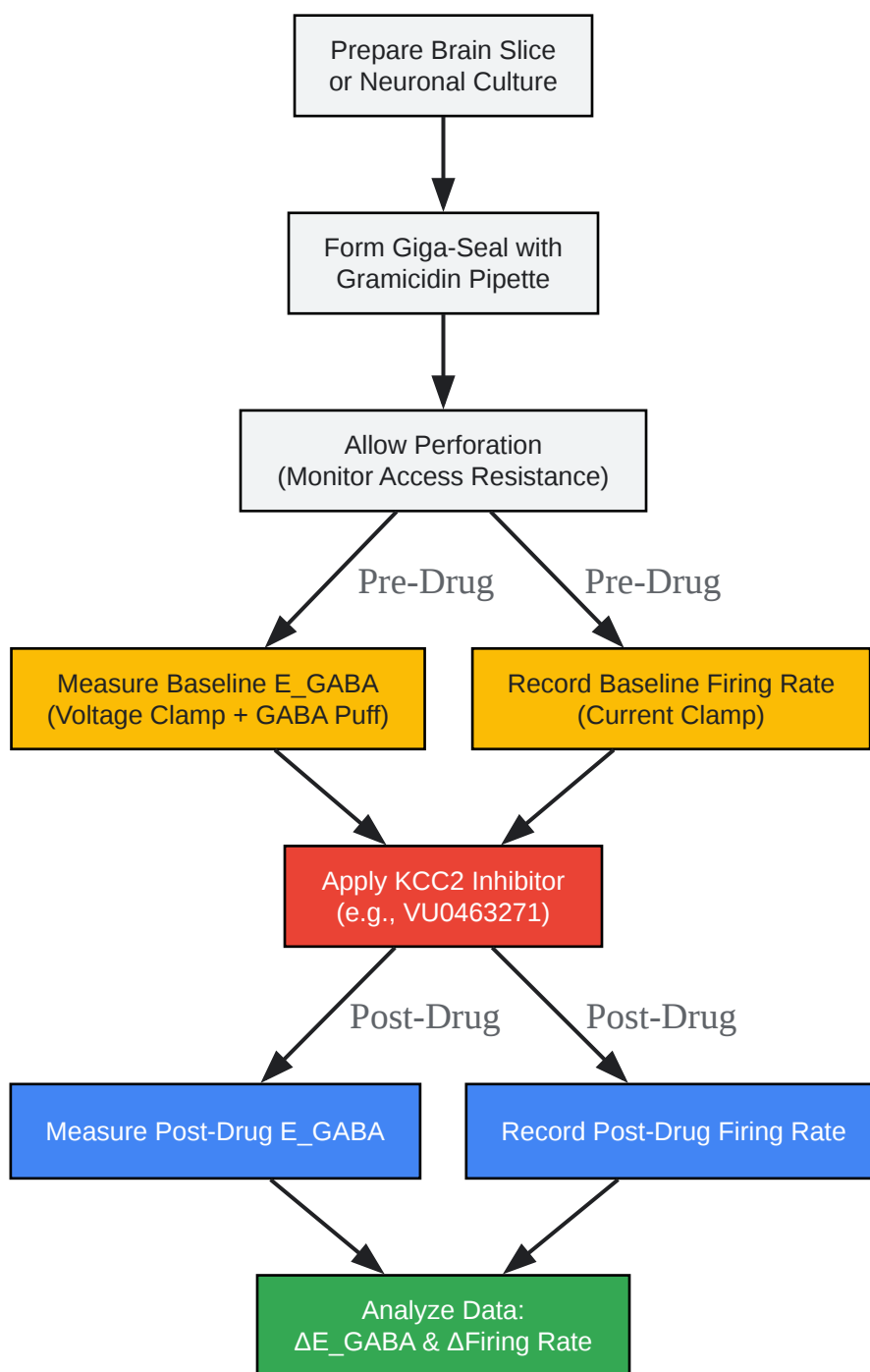
This guide provides an objective comparison of the effects of KCC2 inhibitors and agonists on neuronal firing, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

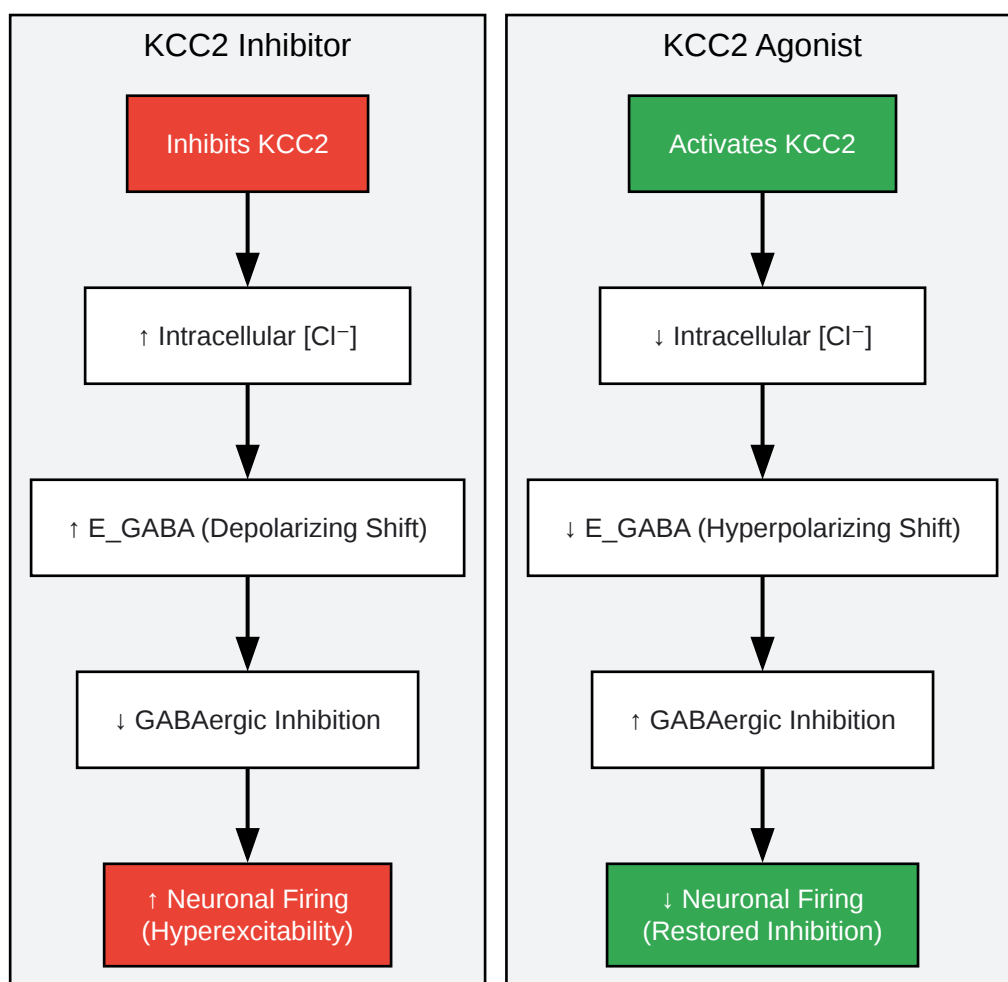
Regulatory Pathways of KCC2 Function

The activity of KCC2 is dynamically regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events that control its transport efficacy and stability at the plasma membrane.[1] Understanding these pathways is crucial for contextualizing the mechanisms of pharmacological modulators. Key kinases like With-No-Lysine (WNK) kinases and Protein Kinase C (PKC) can phosphorylate KCC2, often leading to

its inhibition and internalization, while phosphatases like Protein Phosphatase 1 (PP1) can dephosphorylate it, enhancing its function.[8][10]







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